6-chloro-5-methoxypyridine-3-sulfonamide
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Overview
Description
6-chloro-5-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O3S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 5th position, and a sulfonamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methoxypyridine-3-sulfonamide typically involves the following steps:
Chlorination: The starting material, 5-methoxypyridine, undergoes chlorination to introduce a chlorine atom at the 6th position. This reaction is usually carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions.
Sulfonation: The chlorinated intermediate is then subjected to sulfonation to introduce the sulfonamide group at the 3rd position. This step involves the reaction of the intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Methoxylation: Finally, the methoxy group is introduced at the 5th position through a methoxylation reaction using a suitable methoxylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products
Scientific Research Applications
6-chloro-5-methoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 6-chloro-5-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-methoxypyridine-3-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.
5-methoxypyridine-3-sulfonamide: Lacks the chlorine atom at the 6th position.
6-chloro-3-sulfonamide pyridine: Lacks the methoxy group at the 5th position.
Uniqueness
6-chloro-5-methoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methoxy group, and sulfonamide group in specific positions on the pyridine ring makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQGSJTGRNQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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